Target Compound Identity and Predicted Drug-Likeness
The target compound is a unique chemical entity with the molecular formula C17H18ClFN4O and a molecular weight of 348.8 g/mol, as registered in PubChem [1]. This distinguishes it from all other benzamide derivatives. Its calculated physicochemical properties (MW < 500, cLogP typically < 5 for this scaffold) place it well within Lipinski's Rule of Five for drug-likeness, suggesting favorable oral bioavailability potential, a property that may not be shared by larger, more complex kinase inhibitors. This foundational data confirms that the compound is a small, drug-like molecule suitable for optimization, unlike many high-molecular-weight clinical kinase inhibitors.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 348.8 |
| Comparator Or Baseline | Common clinical PI3K inhibitor: Idelalisib (MW: 415.4) [2] |
| Quantified Difference | Target compound is 66.6 g/mol (16%) lighter |
| Conditions | PubChem database entry [1] and PubChem entry for Idelalisib [2] |
Why This Matters
A lower molecular weight can offer a superior starting point for lead optimization, providing greater scope for potency and selectivity improvements while maintaining favorable pharmacokinetics.
- [1] PubChem. (2010). Compound Summary for CID 46243894: 2-chloro-6-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2011). Compound Summary for CID 11625818: Idelalisib. National Center for Biotechnology Information. View Source
